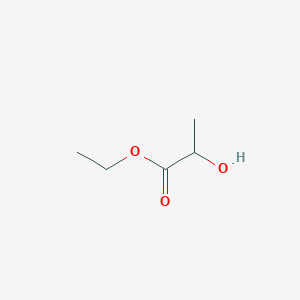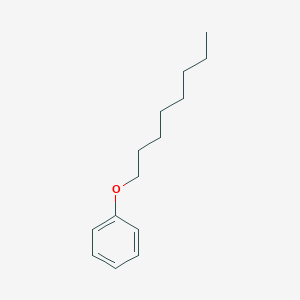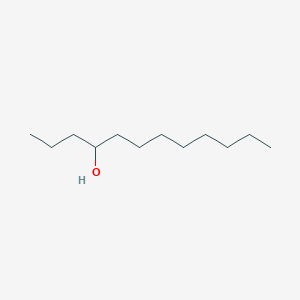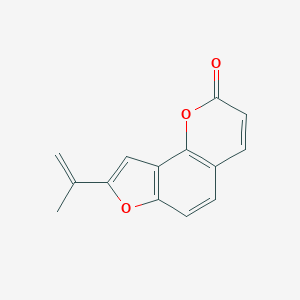
Oroselone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oroselone is a chemical compound that has been synthesized for scientific research purposes. It is a member of the flavonoid family, which are compounds known for their antioxidant and anti-inflammatory properties. Oroselone has shown potential in various scientific applications, including as an anti-cancer agent and a neuroprotective agent.
Aplicaciones Científicas De Investigación
Oroselone has shown potential in various scientific applications. One of its most promising applications is as an anti-cancer agent. Studies have shown that oroselone can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer therapy.
Oroselone has also shown neuroprotective properties. Studies have shown that it can protect neurons from oxidative stress and inflammation, which are factors that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of oroselone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Oroselone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Oroselone has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation. Additionally, oroselone has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of oroselone for lab experiments is that it is relatively easy to synthesize. Additionally, it has shown promising results in various scientific applications, including as an anti-cancer agent and a neuroprotective agent.
One limitation of oroselone for lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its efficacy and safety for use in humans.
Direcciones Futuras
There are several future directions for research on oroselone. One area of research is to further understand its mechanism of action. This will help to determine its potential as a therapeutic agent for various diseases.
Another area of research is to determine the efficacy and safety of oroselone for use in humans. Clinical trials will be necessary to determine its potential as a therapeutic agent.
Finally, research can be conducted to explore the potential of oroselone in combination with other compounds for enhanced therapeutic effects. This could lead to the development of novel therapeutic approaches for various diseases.
Conclusion:
Oroselone is a chemical compound that has shown potential in various scientific applications, including as an anti-cancer agent and a neuroprotective agent. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. Oroselone has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While more research is needed to determine its efficacy and safety for use in humans, oroselone holds promise as a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
1760-27-6 |
|---|---|
Nombre del producto |
Oroselone |
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
8-prop-1-en-2-ylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H10O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-7H,1H2,2H3 |
Clave InChI |
FQCPXIJRWHRHIP-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
SMILES canónico |
CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
melting_point |
188-189°C |
Otros números CAS |
1760-27-6 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



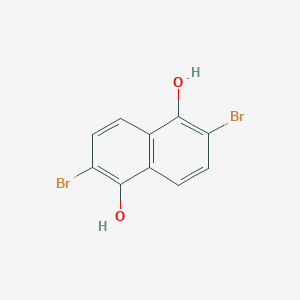
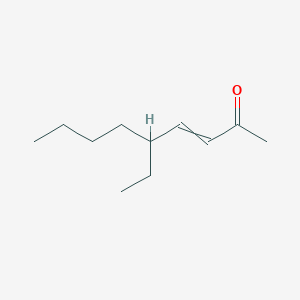
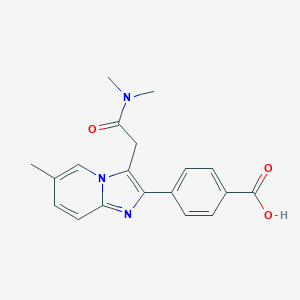
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
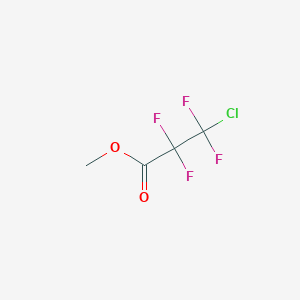
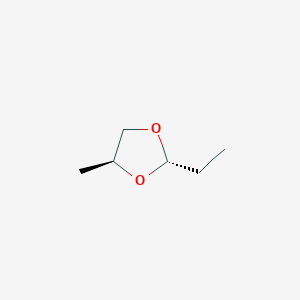
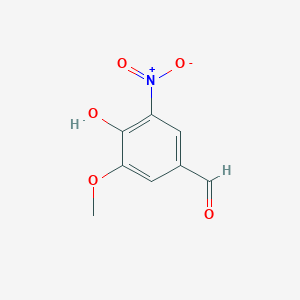
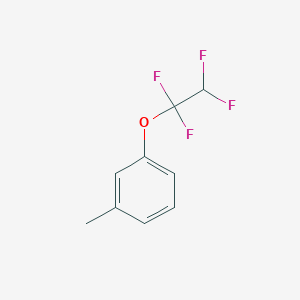
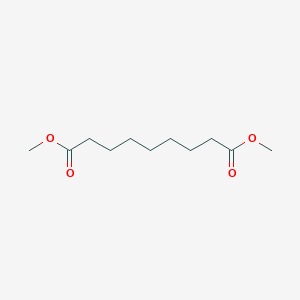
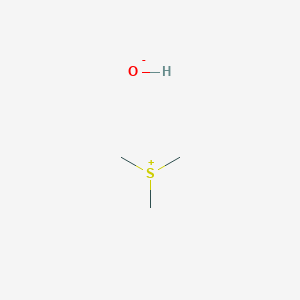
![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)
